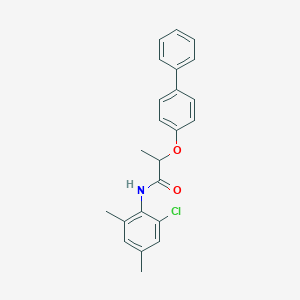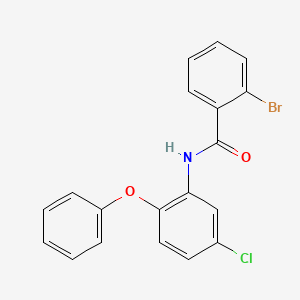![molecular formula C22H22N2O4S2 B4171930 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4171930.png)
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide
Vue d'ensemble
Description
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide, also known as MSA-2, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MSA-2 has been found to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer treatments. In
Mécanisme D'action
The exact mechanism of action of 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and division. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting topoisomerase II, this compound prevents cancer cells from dividing and multiplying, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. This compound has also been shown to improve insulin sensitivity, making it a potential treatment for diabetes. In animal studies, this compound has been found to be well-tolerated and safe, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide is its specificity for cancer cells. This compound has been shown to selectively target cancer cells, leaving normal cells unaffected. This makes it a promising candidate for the development of new cancer treatments with fewer side effects. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide. One area of focus is the development of new delivery methods to improve the solubility and bioavailability of this compound. Another area of research is the investigation of the potential synergistic effects of this compound with other anti-cancer drugs. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, as well as its potential use in the treatment of other diseases. Overall, this compound shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Applications De Recherche Scientifique
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide has been extensively studied for its potential anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has been investigated for its potential use in the treatment of other diseases, such as inflammation and diabetes.
Propriétés
IUPAC Name |
2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-16-6-3-4-9-21(16)24-30(26,27)20-12-10-18(11-13-20)28-15-22(25)23-17-7-5-8-19(14-17)29-2/h3-14,24H,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAIZQIVJFSWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-{2-[(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4171859.png)
![3a,8a-dimethyl-N-phenyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1(2H)-carbothioamide](/img/structure/B4171867.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]cyclohexanecarboxamide](/img/structure/B4171873.png)
![N-(tetrahydro-2-furanylmethyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B4171880.png)

![N-[4-(4-butyryl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4171898.png)
![N-(3-chloro-4-methoxyphenyl)-4-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4171906.png)

![1-allyl-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4171923.png)
![3-bromo-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B4171933.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4171936.png)
![7-(3-chlorophenyl)-5-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4171942.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4171950.png)
